molecular formula C6H10N4O B14462577 N,N,5-Trimethyl-1-oxo-1lambda~5~,2,4-triazin-3-amine CAS No. 65934-33-0

N,N,5-Trimethyl-1-oxo-1lambda~5~,2,4-triazin-3-amine

Cat. No.: B14462577
CAS No.: 65934-33-0
M. Wt: 154.17 g/mol
InChI Key: XJBATDQKPZWSDO-UHFFFAOYSA-N
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Description

N,N,5-Trimethyl-1-oxo-1lambda~5~,2,4-triazin-3-amine is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,5-Trimethyl-1-oxo-1lambda~5~,2,4-triazin-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable amines with nitriles or other nitrogen-containing compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N,5-Trimethyl-1-oxo-1lambda~5~,2,4-triazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The triazine ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N,N,5-Trimethyl-1-oxo-1lambda~5~,2,4-triazin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N,5-Trimethyl-1-oxo-1lambda~5~,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine: A basic triazine compound with similar structural features.

    2,4,6-Trisubstituted Triazines: Compounds with different substituents on the triazine ring.

    Tetrazines: Another class of nitrogen-rich heterocycles with similar properties.

Uniqueness

N,N,5-Trimethyl-1-oxo-1lambda~5~,2,4-triazin-3-amine stands out due to its specific substitution pattern and the presence of the oxo group, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

65934-33-0

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

N,N,5-trimethyl-1-oxido-1,2,4-triazin-1-ium-3-amine

InChI

InChI=1S/C6H10N4O/c1-5-4-10(11)8-6(7-5)9(2)3/h4H,1-3H3

InChI Key

XJBATDQKPZWSDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C[N+](=NC(=N1)N(C)C)[O-]

Origin of Product

United States

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